![molecular formula C21H26O2 B14362151 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane CAS No. 93632-67-8](/img/structure/B14362151.png)
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane is an organic compound with the molecular formula C20H24O2 It is characterized by a tetrahydropyran ring structure substituted with a 4,4-diphenylbutan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane typically involves the reaction of 4,4-diphenylbutan-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently undergoes nucleophilic attack by the alcohol to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out in an inert solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the diphenylbutan-2-yloxy group.
4,4-Diphenylbutan-2-ol: The precursor alcohol used in the synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane.
Uniqueness
This compound is unique due to the presence of both the tetrahydropyran ring and the diphenylbutan-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93632-67-8 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(4,4-diphenylbutan-2-yloxy)oxane |
InChI |
InChI=1S/C21H26O2/c1-17(23-21-14-8-9-15-22-21)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20-21H,8-9,14-16H2,1H3 |
Clave InChI |
MTFADJKUFLFIBP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


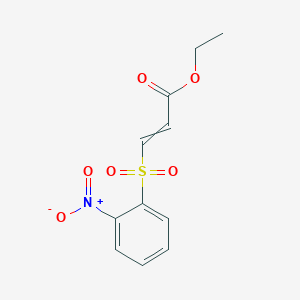
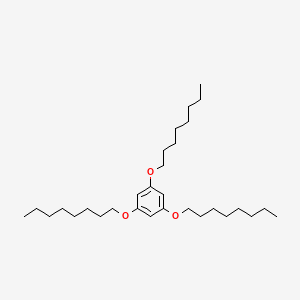
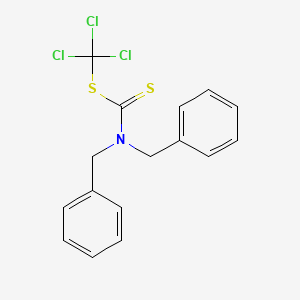
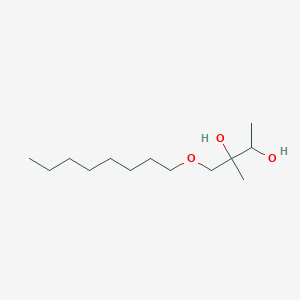
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
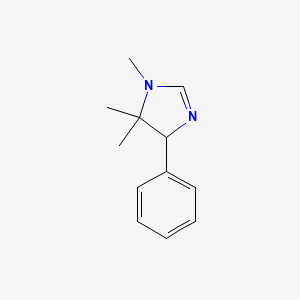
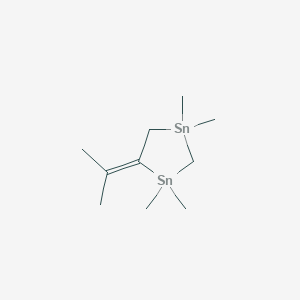

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
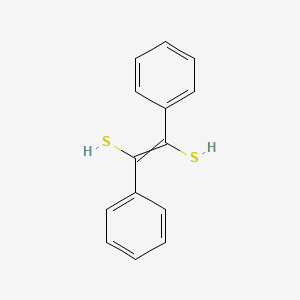
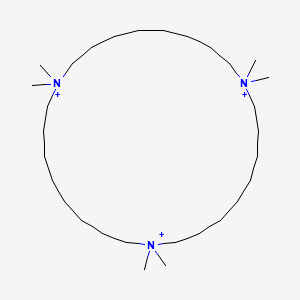

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
